molecular formula C22H18N2O2S2 B11563111 benzyl {[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate

benzyl {[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11563111
M. Wt: 406.5 g/mol
InChI Key: GKYRSPBXOCOECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyano group, and a cyclopenta[b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with cyanoacetates under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques like chromatography and crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology: In biological research, the compound is studied for its potential as a pharmacophore. It shows promise in the development of new drugs targeting specific enzymes or receptors .

Medicine: The compound’s derivatives are being explored for their anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are harnessed to improve the efficiency of these devices .

Mechanism of Action

The mechanism of action of BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the cyano and thiophene groups, which can form hydrogen bonds or participate in electron transfer processes .

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene ring structure and exhibit similar pharmacological properties.

    Cyanoacetates: These compounds are used in similar synthetic applications and share the cyano functional group.

Uniqueness: What sets BENZYL 2-{[3-CYANO-4-(THIOPHEN-2-YL)-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}ACETATE apart is its combined structural features, which confer unique electronic and biological properties. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C22H18N2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

benzyl 2-[(3-cyano-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C22H18N2O2S2/c23-12-17-21(19-10-5-11-27-19)16-8-4-9-18(16)24-22(17)28-14-20(25)26-13-15-6-2-1-3-7-15/h1-3,5-7,10-11H,4,8-9,13-14H2

InChI Key

GKYRSPBXOCOECG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C3=CC=CS3)C#N)SCC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.